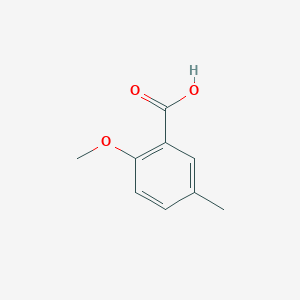
4,4,4-Trifluorobutan-2-one
Overview
Description
4,4,4-Trifluorobutan-2-one is an organic compound with the molecular formula C4H5F3O. It is a colorless liquid with a distinct smell and is miscible with many organic solvents at room temperature . This compound is primarily used as a solvent or raw material in organic synthesis reactions .
Mechanism of Action
Target of Action
It is known that the compound is used in organic synthesis reactions , suggesting that it may interact with various organic molecules depending on the specific reaction context.
Mode of Action
Its use in organic synthesis suggests that it likely interacts with other organic molecules to facilitate chemical reactions . The presence of the trifluoromethyl group could enable interactions with nucleophilic groups like amines and thiols, leading to the formation of covalent bonds .
Biochemical Pathways
Given its role in organic synthesis, it is likely involved in various biochemical reactions depending on the specific context .
Pharmacokinetics
Its physical properties such as boiling point (95-96°c), density (105 g/cm^3), and vapor pressure (326mmHg at 25°C) suggest that it could have significant volatility and solubility .
Result of Action
It is known that the compound is used in organic synthesis, suggesting that its action results in the formation of new organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4,4-Trifluorobutan-2-one. For instance, its volatility suggests that it could readily evaporate in high-temperature environments . Furthermore, it is classified as a dangerous good for transport, indicating that special precautions must be taken during its storage and handling .
Biochemical Analysis
Biochemical Properties
4,4,4-Trifluorobutan-2-one plays a crucial role in biochemical reactions, particularly as a pharmaceutical intermediate . It is involved in the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid, a fluorinated synthon . The compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with tryptophan synthase, stabilizing the substrate-protein conformation and enhancing the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the immune functions of macrophages, reducing their phagocytic activity and increasing cytokine production . Additionally, it can cause oxidative stress and perturb mitochondrial function, impacting overall cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with tryptophan synthase, for example, involves binding to the enzyme’s active site, stabilizing the ligand-bound conformation, and lowering the energy barrier for the catalytic reaction . This interaction highlights the compound’s role in modulating enzyme activity and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, with a boiling point of 95-96°C and a density of 1.05 g/cm³ . Its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to the compound can lead to cumulative cellular damage, including oxidative stress and impaired mitochondrial function . These effects underscore the importance of monitoring the compound’s stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, it can cause adverse effects, including CNS involvement, GI disturbances, and depression of spermatogenesis . These findings highlight the need for careful dosage optimization in experimental settings to avoid toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the synthesis of fluorinated compounds, influencing metabolic flux and metabolite levels . The compound’s interaction with tryptophan synthase, for example, affects the enzyme’s activity and the overall metabolic pathway of L-tryptophan biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For instance, its interaction with membrane transport proteins facilitates its movement across cell membranes, influencing its distribution within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules and influences cellular processes . Its localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4,4-Trifluorobutan-2-one can be synthesized through the substitution reaction of butanone in the presence of fluoride . Another method involves providing a fluorobutene selected from a group consisting of 2,4,4,4-tetrafluoro-1-butene, (E)-1,1,1,3-tetrafluoro-2-butene, (Z)-1,1,1,3-tetrafluoro-2-butene, and reacting it with a protonic acid and water .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of fluorobutene with protonic acid and water under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluorobutan-2-one undergoes various chemical reactions, including nucleophilic addition reactions . It can also participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4,4,4-Trifluorobutan-2-one has several scientific research applications:
Biology: It serves as a reagent in various biochemical assays and studies.
Medicine: The compound is used as a pharmaceutical intermediate in the production of certain drugs.
Industry: It is employed as a solvent and extractant in various industrial processes.
Comparison with Similar Compounds
- 3,3,3-Trifluoropropanal
- 1,1,1,4,4,4-Hexafluorobutane
- 1,1,1-Trifluoropentane
- 4-Chloro-1,1,1-trifluorobutane
- 4,4,4-Trifluorobutanenitrile
Uniqueness: 4,4,4-Trifluorobutan-2-one is unique due to its specific molecular structure, which includes three fluorine atoms attached to the same carbon atom. This structure imparts distinct chemical properties, such as high reactivity in nucleophilic addition reactions and its utility as a fluorinated synthon in various synthetic processes .
Properties
IUPAC Name |
4,4,4-trifluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-3(8)2-4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXXTMOWISPQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337139 | |
| Record name | 4,4,4-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-70-3 | |
| Record name | 4,4,4-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



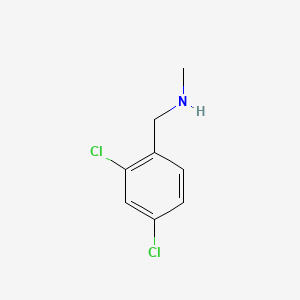
amine](/img/structure/B1297807.png)
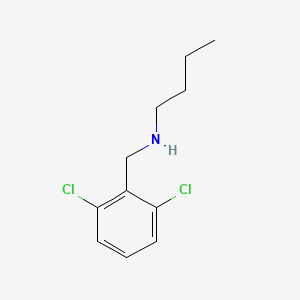
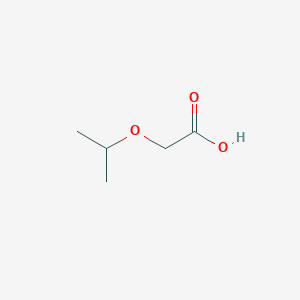



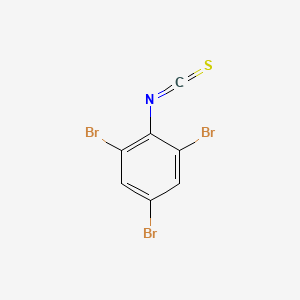



![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)
